![molecular formula C12H10N2O2 B078706 5-Cyano-2-methylindole-3-acetic acid CAS No. 13218-36-5](/img/structure/B78706.png)
5-Cyano-2-methylindole-3-acetic acid
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Overview
Description
5-Cyano-2-methylindole-3-acetic acid is a derivative of indole-3-acetic acid, a significant compound studied for its potential applications in various fields. Its structure and properties make it a subject of interest in scientific research.
Synthesis Analysis
- The synthesis of derivatives of indole-3-acetic acid, such as this compound, often involves methods like the Peterson olefination, starting from corresponding isatins (Rossiter, 2002).
Molecular Structure Analysis
- The crystal structure of similar compounds, like 5-methoxyindole-3-acetic acid, reveals that the molecules are hydrogen-bonded into dimers, held together in an infinite double-layered sheet structure. The conformation of the side-chain and the dihedral angle between the carboxyl and indole planes provide insight into the molecular structure of similar compounds (Sakaki et al., 1975).
Chemical Reactions and Properties
- Cyano derivatives of indole-3-acetic acid have been studied for their reactivity and potential use in targeted therapies. These compounds exhibit significant reactivity towards nucleophiles like thiols, reflecting their potential applications in therapeutic settings (Folkes et al., 2002).
Physical Properties Analysis
- Electropolymerization studies of compounds like 5-cyanoindole provide insights into the physical properties of related cyanoindole derivatives. For example, electropolymerization of 5-cyanoindole leads to the formation of cyclic trimers and further oxidation to polymeric species, which can be structurally characterized (Mackintosh et al., 1995).
Scientific Research Applications
Cycloaddition Reactions
The chemistry of indoles, specifically focusing on 2-vinylindoles and 3-vinylindoles, has been explored for their behavior as dienes in cycloaddition reactions. These studies, highlighting the use of allenes under gold catalysis, provide insights into the synthesis of natural compounds and the role of methyleneindolinones as dienophiles, demonstrating significant levels of diastereoselectivity and enantioselectivity in these processes (Rossi, Abbiati, & Pirovano, 2017). This research suggests potential pathways for the functionalization of indole derivatives, including 5-Cyano-2-methylindole-3-acetic acid, in the synthesis of complex organic molecules.
Environmental Contaminants
The detection and analysis of artificial sweeteners, which, like many synthetic organic compounds, can persist in the environment, have been reviewed. The use of advanced analytical methods for these compounds in aqueous samples highlights the importance of monitoring and managing synthetic chemicals, including potentially this compound, in environmental contexts (Lange, Scheurer, & Brauch, 2012).
Pyrolysis of Polysaccharides
Research into the pyrolysis of polysaccharides has focused on the formation of small carbon compounds such as glycolaldehyde, acetol, acetic acid, and formic acid. This study provides insights into the thermal degradation processes of organic materials, which could be relevant for understanding the stability or degradation pathways of this compound under various conditions (Ponder & Richards, 2010).
Pharmacological Effects of Chlorogenic Acid
The diverse pharmacological effects of chlorogenic acid, a phenolic compound, have been extensively reviewed, highlighting its antioxidant, antibacterial, hepatoprotective, and other beneficial health effects. This research underscores the potential of naturally occurring and synthetic phenolic compounds, including indole derivatives, for various therapeutic applications (Naveed et al., 2018).
Reactive Extraction of Carboxylic Acids
Studies on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids have evaluated efficient methods for separating carboxylic acids from aqueous solutions. This research could inform the purification or synthesis processes involving this compound, emphasizing environmentally benign and efficient separation techniques (Djas & Henczka, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the human body . They play a significant role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole-3-acetic acid, a related compound, is known to be produced by the degradation of tryptophan in higher plants . This suggests that 5-Cyano-2-methylindole-3-acetic acid may also be involved in tryptophan metabolism or related pathways.
Pharmacokinetics
The molecular weight of the compound is 21422 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°c .
properties
IUPAC Name |
2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXWGSGFUMSJBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649601 |
Source
|
Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13218-36-5 |
Source
|
Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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